molecular formula C19H15Cl2NO2 B1420655 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-76-2

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420655
M. Wt: 360.2 g/mol
InChI Key: ZDFUQGMEXZFWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” belongs to the class of organic compounds known as quinolines . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized using the Doebner-Miller reaction . This reaction involves the condensation of aniline and α,β-unsaturated carbonyl compounds .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions would depend on the nature and position of the substituents.

Scientific Research Applications

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

4-Hydroxy-2-quinolones, a class of quinoline derivatives, have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

  • Synthesis of Leukotriene Antagonists

    • Application: 7-chloroquinaldine, a quinoline derivative, is used as a starting material in the preparation of leukotriene antagonists .
    • Method: An improved process utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis of 7-chloroquinaldine .
    • Results: The process improves yield and eliminates the need for forming a ZnCl₂ complex to isolate the end product .
  • Synthesis of Antidepressant Molecules

    • Application: Quinoline derivatives are used in the synthesis of antidepressant molecules .
    • Method: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
    • Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
  • Synthesis of Anti-Asthma Drugs

    • Application: 7-chloroquinaldine, a quinoline derivative, is used as a starting material in the preparation of 2-substituted quinoline dioic acids which are antagonists of leukotriene and useful as anti-asthma drugs .
    • Method: An improved process utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis of 7-chloroquinaldine .
    • Results: The process improves yield and eliminates the need for forming a ZnCl₂ complex to isolate the end product .
  • Synthesis of Anticancer Molecules

    • Application: Quinoline derivatives have been used in the synthesis of anticancer molecules .
    • Method: Key structural motifs included in anticancer drugs can be synthesized using metal-catalyzed steps .
    • Results: Anticancer drugs have shown effectiveness in inhibiting the growth of cancer cells .

properties

IUPAC Name

7-chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-3-24-17-7-5-4-6-13(17)16-10-14(19(21)23)12-8-9-15(20)11(2)18(12)22-16/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFUQGMEXZFWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167501
Record name 7-Chloro-2-(2-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160263-76-2
Record name 7-Chloro-2-(2-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(2-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.